1-ethyl-4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-HO-5-NITRO-PHENYL)-AMIDE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-HO-5-NITRO-PHENYL)-AMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and nitrophenyl compounds. The synthesis may involve:
Nitration: Introduction of the nitro group into the phenyl ring.
Amidation: Formation of the amide bond between the carboxylic acid and the amine group.
Oxidation and Reduction: Adjusting the oxidation states of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yields.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-HO-5-NITRO-PHENYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use in drug discovery and development, particularly for its antimicrobial and anticancer properties.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-HO-5-NITRO-PHENYL)-AMIDE involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Nitroquinoline: A quinoline derivative with a nitro group.
Uniqueness
1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-HO-5-NITRO-PHENYL)-AMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H15N3O6 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H15N3O6/c1-2-20-13-6-4-3-5-11(13)16(23)15(18(20)25)17(24)19-12-9-10(21(26)27)7-8-14(12)22/h3-9,22-23H,2H2,1H3,(H,19,24) |
InChI Key |
QETQBQXFHOFEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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